molecular formula C16H20Cl2N6 B611016 ST-1006 CAS No. 1196994-11-2

ST-1006

Cat. No.: B611016
CAS No.: 1196994-11-2
M. Wt: 367.28
InChI Key: ICAQZJCLBRKWBG-UHFFFAOYSA-N
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Description

ST-1006 is a potent and selective histamine H4 receptor (H4R) agonist with a molecular weight of 367.28 g/mol. It is widely utilized in immunology and neuroscience research due to its ability to modulate inflammatory responses and itch pathways . Key characteristics include:

  • Receptor Specificity: Demonstrates high affinity for H4R (pKi = 7.94) with minimal cross-reactivity to other histamine receptors (H1R, H2R, H3R) .
  • Functional Roles:
    • Induces pruritus (itch) in murine models by activating H4R in peripheral sensory neurons and upregulating c-fos expression in the medial habenula (MHb) of the brain .
    • Modulates immune cells: Downregulates anaphylatoxin C3a receptor (C3aR) expression on human M2 macrophages, reducing interleukin-6 (IL-6) production upon C3a stimulation .
    • Enhances chemotaxis of natural killer (NK) cells and basophils, contributing to allergic inflammation .
  • Therapeutic Potential: Investigated for anti-inflammatory and antipruritic applications, though its dual pro- and anti-inflammatory effects depend on cellular context .

Properties

CAS No.

1196994-11-2

Molecular Formula

C16H20Cl2N6

Molecular Weight

367.28

IUPAC Name

4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C16H20Cl2N6/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22)

InChI Key

ICAQZJCLBRKWBG-UHFFFAOYSA-N

SMILES

NC1=NC(N2CCN(C)CC2)=CC(NCC3=C(Cl)C=CC=C3Cl)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ST-1006;  ST 1006;  ST1006.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of ST-1006 is contrasted with histamine, other histamine receptor agonists/antagonists, and immunomodulators like IL-3.

Receptor Selectivity and Mechanisms

Compound Target Receptor Key Mechanism Functional Outcome
This compound H4R Selective H4R agonism; inhibits C3aR mRNA/protein via H4R signaling Reduces IL-6 in macrophages; induces pruritus and NK cell migration
Histamine H1R, H2R, H4R Non-selective agonism; transient C3aR downregulation Inconsistent C3aR modulation due to opposing receptor effects; broad inflammation
Amthamine H2R Selective H2R agonism; no C3aR modulation Enhances gastric acid secretion; no effect on eosinophil IL-18Rα
IL-4 IL-4R Cytokine-mediated C3aR suppression Sustained C3aR downregulation; promotes M2 macrophage polarization
JNJ7777120 H4R Selective H4R antagonism; blocks this compound effects Inhibits NK cell migration and allergic inflammation

Functional Efficacy in Disease Models

  • Pruritus Induction :
    • This compound and histamine both induce scratching behavior in mice, but this compound’s selectivity avoids confounding H1R/H2R-mediated effects (e.g., vasodilation) .
    • C3aR Modulation : this compound reduces C3aR surface expression by 74% in M2 macrophages, outperforming histamine (62% mRNA reduction) and IL-4 (slow, cytokine-driven suppression) .
  • Unlike histamine, this compound suppresses FcεRI-mediated basophil activation (e.g., reduced CD63 expression and leukotriene release), suggesting context-dependent anti-inflammatory roles .

Contradictory Findings and Limitations

  • Dual Inflammation Roles : this compound exacerbates ear swelling in allergic dermatitis by recruiting NK cells but inhibits basophil degranulation . This paradox may reflect cell-type-specific signaling or dose-dependent effects.
  • Histamine’s Inconsistency : Prolonged histamine exposure inconsistently modulates C3aR, likely due to H1R/H2R activation counteracting H4R effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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